molecular formula C12H12N2O2 B1416099 6-(4-ethoxyphenyl)pyridazin-3(2H)-one CAS No. 95117-76-3

6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Cat. No. B1416099
CAS RN: 95117-76-3
M. Wt: 216.24 g/mol
InChI Key: RHVSZNYYPAWPCX-UHFFFAOYSA-N
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Description

“6-(4-ethoxyphenyl)pyridazin-3(2H)-one” is a chemical compound . It’s related to the class of compounds known as pyridazines, which are characterized by a six-membered ring structure containing two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A general protocol for the synthesis of functionalized pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 6-(4-ethoxyphenyl)pyridazin-3(2H)-one falls within the category of pyridazinone derivatives, which are of significant interest due to their diverse chemical and biological activities. Research has been conducted on the synthesis, reactions, and potential applications of such compounds. For instance, a series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones were synthesized from the condensation of corresponding benzil monohydrazones with ethyl cyanoacetate or diethyl malonate, highlighting the versatile synthetic routes available for these compounds (Alonazy, Al-Hazimi, & Korraa, 2009). Additionally, the synthesis of pyridazinone derivatives from biomass indicates a sustainable approach to synthesizing aromatic N-heterocyclic compounds, offering a pathway for the development of high-performance polymers with potential environmental benefits (Qi et al., 2019).

Pharmaceutical and Material Science Applications

The research into pyridazinone derivatives extends into pharmaceutical and material sciences, exploring their potential as antimicrobial agents, although some derivatives have shown limited activity in this regard (Alonazy, Al-Hazimi, & Korraa, 2009). The exploration of biomass-derived pyridazinone compounds for polymer synthesis highlights the compound's relevance in material science, particularly in developing high-performance polymers with enhanced properties such as higher glass transition temperatures and intrinsic flame retardancy (Qi et al., 2019).

properties

IUPAC Name

3-(4-ethoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-10-5-3-9(4-6-10)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVSZNYYPAWPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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